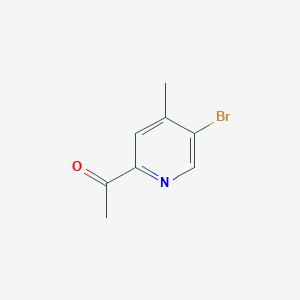

1-(5-Bromo-4-methylpyridin-2-yl)ethanone

Description

1-(5-Bromo-4-methylpyridin-2-yl)ethanone is a pyridine derivative featuring a bromo substituent at position 5, a methyl group at position 4, and an ethanone moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, making it valuable for constructing complex heterocyclic systems .

Properties

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQZLUANDRPXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Formylation Route (Adapted from Bromopyridinyl Ethanone Synthesis)

This method involves selective lithiation of a dibromopyridine precursor followed by formylation with a suitable electrophile to introduce the ethanone moiety.

- Starting Material: 2,6-Dibromopyridine.

- Reaction: At low temperature (-78 °C), tert-butyllithium is added dropwise to the dibromopyridine in diethyl ether, generating a lithiated intermediate.

- Electrophilic Quench: N,N-Dimethylacetamide is added to introduce the ethanone group at the 2-position.

- Workup: After stirring and warming to room temperature, aqueous workup and organic extraction yield 1-(6-bromopyridin-2-yl)ethanone.

- Yield: Moderate to good yields reported.

- Purification: Silica gel chromatography.

This approach can be adapted to the 5-bromo-4-methyl substituted pyridine by starting with appropriately substituted pyridine precursors or by subsequent functional group modifications.

Reference Reaction Scheme:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,6-Dibromopyridine + tBuLi, -78°C | Lithiated intermediate |

| 2 | N,N-Dimethylacetamide, stir 1.5 h | Introduction of ethanone group |

| 3 | Workup, extraction, purification | This compound |

Source: Experimental details adapted from synthesis of 1-(6-bromopyridin-2-yl)ethanone, applicable to close analogues.

Hydration of Alkynyl Pyridine Intermediates

An alternative method involves the hydration of alkynyl-substituted pyridine derivatives to form the ethanone group.

- Intermediate: 5-Ethynyl-4-methylpyridine derivatives.

- Hydration Reaction: Conducted in a sulfuric acid and toluene mixture (ratios from 2:1 to 4:1), typically at 50–80 °C for several hours.

- Outcome: Conversion of the alkyne to the corresponding ketone (ethanone) functionality.

- Workup: Extraction with ethyl acetate, drying, and concentration.

- Yield: Typically >90%.

This method allows for a one-pot approach starting from alkynyl precursors, which can be synthesized by palladium-catalyzed coupling reactions or other alkynylation methods.

- Avoids use of heavy metal catalysts like tungsten.

- High yields and relatively mild conditions.

Source: Analogous processes described for related methylpyridinyl ethanones.

Bromination and Methylation Strategies

The 5-bromo and 4-methyl substituents can be introduced via selective bromination and methylation of pyridine derivatives or by starting from suitably substituted pyridines.

- Bromination: Electrophilic bromination of methylpyridine derivatives under controlled temperature and solvent conditions.

- Methylation: Introduction of methyl groups via alkylation or using methyl-substituted pyridine starting materials.

These steps are typically carried out prior to ethanone formation or can be combined with the lithiation/formylation or hydration routes.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Lithiation + Formylation | 2,6-Dibromopyridine or analogues | tBuLi, N,N-dimethylacetamide, -78 °C to RT | Moderate | Selective, well-established | Requires low temperature, air-sensitive reagents |

| Alkyne Hydration | 5-Ethynyl-4-methylpyridine | H2SO4/toluene, 50–80 °C, 16 h | >90 | High yield, avoids heavy metals | Requires alkynyl intermediate |

| Bromination + Methylation | Methylpyridine derivatives | Electrophilic bromination, alkylation | Variable | Straightforward | Regioselectivity challenges |

| Nitration + Reduction | 2-Amino-5-bromo-4-methylpyridine | H2SO4, H2O2 nitration; reduction steps | ~90 | High yield precursor preparation | Multi-step, hazardous reagents |

Research Findings and Notes

- The hydration method of alkynyl intermediates is favored for high yield and avoidance of hazardous oxidants like hydrogen peroxide or organic peroxides, which can pose explosion risks.

- The lithiation approach requires careful temperature control and handling of strong bases but provides a direct route to the ethanone functionality.

- Brominated intermediates are commercially available or can be synthesized with high regioselectivity, facilitating the preparation of the target compound.

- Purification is typically achieved by standard organic techniques such as extraction, drying, and silica gel chromatography.

- Characterization data (e.g., ^1H NMR, IR) confirm the presence of the ethanone carbonyl group (~1697 cm^-1 in IR) and the aromatic protons consistent with substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

Pharmaceutical Development

1-(5-Bromo-4-methylpyridin-2-yl)ethanone is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various bioactive compounds. It serves as a precursor in the development of drugs targeting neurological disorders and cancer therapies due to its potential to interact with biological pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyridine derivatives using this compound. These derivatives exhibited promising anti-cancer activity in vitro, demonstrating the compound's utility in drug discovery efforts .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, making it valuable for creating complex organic molecules.

Data Table: Reaction Types and Products

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | This compound + R-Nu → R-(5-Bromo-4-methylpyridin-2-yl)ethanone | Substituted Ethanones |

| Condensation | This compound + Aldehyde → Imine | Imines |

| Reduction | This compound + H₂ → Alcohol | Alcohol Derivatives |

Agrochemical Applications

The compound is also being investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide precursor. Its structural features may enhance the efficacy of agrochemical formulations.

Case Study : Research conducted by agricultural chemists demonstrated that derivatives of this compound showed effective herbicidal activity against several weed species, indicating its potential role in sustainable agriculture practices .

Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals that find applications in various sectors, including cosmetics and personal care products.

Data Table: Industrial Applications

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Drug intermediates |

| Cosmetics | Active ingredients in skincare |

| Agrochemicals | Herbicide formulations |

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity, influencing its overall biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position: The position of bromo and methyl groups significantly impacts reactivity. For example, 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (Br at 5, F at 3) exhibits stronger electron-withdrawing effects compared to the methyl group in the target compound, altering its electrophilicity in reactions .

- Halogen vs.

Physicochemical Properties

- Lipophilicity: The methyl group in the target compound increases logP (estimated XLogP3 ~2.0) compared to chloro analogs (e.g., XLogP3 2.6 for 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone), influencing membrane permeability .

- Solubility : Halogenated derivatives generally exhibit lower aqueous solubility due to higher molecular weight and halogen hydrophobicity.

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H8BrN, features a pyridine ring substituted with bromine and a methyl group. The presence of these functional groups contributes to its reactivity and biological potential.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. The presence of halogen substituents, such as bromine, is often linked to enhanced bioactivity against various bacterial strains .

- Antiviral Activity : Research indicates that similar pyridine derivatives can inhibit viral replication, particularly in the context of Hepatitis B Virus (HBV) . The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can lead to improved antiviral efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or viral replication. For instance, certain pyridine derivatives have been shown to act as inhibitors of RNase H, crucial for HBV replication .

- Cellular Interactions : The compound's interactions with cellular components can disrupt normal cellular functions, leading to cytotoxic effects on pathogens. This is particularly relevant in the context of bacterial infections where biofilm formation is a concern .

Antibacterial Activity

A study examining various pyridine derivatives found that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

Antiviral Activity

In another study focused on HBV, derivatives similar to this compound were evaluated for their ability to inhibit viral replication. The results indicated that certain modifications led to compounds with EC50 values in the low micromolar range (1.1–7.7 μM), demonstrating effective antiviral properties with low cytotoxicity .

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-4-methylpyridin-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, bromination of 1-(4-methylpyridin-2-yl)ethanone using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst in CCl₄) targets the 5-position of the pyridine ring. Optimization involves controlling temperature (70–80°C) and stoichiometry (1.1–1.3 eq NBS). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Alternative routes include Pd-catalyzed coupling of pre-functionalized pyridine intermediates .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (using SHELXL ) confirms the planar pyridine ring and ketone geometry.

- Spectroscopy : H NMR (DMSO-d₆) shows characteristic peaks: δ 2.5 (methyl group), δ 8.2–8.5 (pyridine protons). Mass spectrometry (EI) confirms molecular ion [M] at m/z 214.04 .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point of 157–160°C, consistent with brominated pyridine derivatives .

Q. What are the key reactivity patterns of this compound in substitution and cross-coupling reactions?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). The ketone group participates in nucleophilic additions (e.g., Grignard reagents) or reductions (NaBH₄/EtOH) to form secondary alcohols. Competitive reactivity between bromine and methyl groups requires controlled stoichiometry and temperature .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density distribution. The LUMO is localized on the brominated pyridine ring, explaining its electrophilic substitution preference. Solvent effects (PCM model) and transition-state analysis (IRC) guide regioselectivity in cross-coupling reactions .

Q. What mechanistic insights explain its stability under acidic or oxidative conditions?

- Methodological Answer : Kinetic studies (UV-Vis monitoring) in H₂SO₄ (0.1–2 M) show degradation above pH < 2 due to protonation of the pyridine nitrogen, destabilizing the ring. Oxidative stability tests (H₂O₂, 25°C) indicate the methyl group undergoes slow oxidation to carboxylic acid, confirmed by FT-IR (C=O stretch at 1700 cm⁻¹) .

Q. How can this compound serve as a precursor for bioactive molecules, and what assays validate its utility?

- Methodological Answer : Derivatives are screened for antimicrobial activity via microdilution assays (MIC against S. aureus and E. coli). For anticancer potential, MTT assays on HeLa cells assess IC₅₀ values. Structure-activity relationships (SAR) are refined by modifying the methyl or ketone groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.